2-(4-Benzoylphenoxy)ethyl 2-methylprop-2-enoate
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Overview
Description
2-(4-Benzoylphenoxy)ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C21H22O5. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a benzoylphenoxy group and a methacrylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzoylphenoxy)ethyl 2-methylprop-2-enoate typically involves the reaction of 4-benzoylphenol with 2-chloroethyl 2-methylprop-2-enoate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzoylphenoxy)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
2-(4-Benzoylphenoxy)ethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 2-(4-Benzoylphenoxy)ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The benzoylphenoxy group can interact with enzymes or receptors, leading to changes in their activity. The methacrylate ester group allows the compound to participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzoylphenoxy)ethyl prop-2-enoate
- 4-Methacryloyl diethoxy benzophenone
- 2-Phenoxyethyl methacrylate
Uniqueness
2-(4-Benzoylphenoxy)ethyl 2-methylprop-2-enoate is unique due to its combination of a benzoylphenoxy group and a methacrylate ester. This combination imparts specific chemical and physical properties, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and participate in polymerization processes sets it apart from similar compounds .
Properties
CAS No. |
34570-27-9 |
---|---|
Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
2-(4-benzoylphenoxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H18O4/c1-14(2)19(21)23-13-12-22-17-10-8-16(9-11-17)18(20)15-6-4-3-5-7-15/h3-11H,1,12-13H2,2H3 |
InChI Key |
IMQBXFQPBALLJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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